Empagliflozin-d4 is a deuterated derivative of empagliflozin, primarily utilized as an internal standard for the quantification of empagliflozin in analytical chemistry. Empagliflozin itself is a selective sodium-glucose cotransporter 2 inhibitor, which plays a significant role in managing type 2 diabetes by promoting the excretion of glucose via the urine. The compound has gained attention not only for its therapeutic effects but also for its potential applications in research settings.
Empagliflozin-d4 is classified as a stable isotope-labeled compound, specifically designed for use in high-precision analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS) . Its molecular formula is , with a molecular weight of approximately 454.9 g/mol .
The synthesis of empagliflozin-d4 involves several sophisticated organic chemistry techniques to incorporate deuterium into the molecular structure. While detailed synthetic pathways are proprietary, it generally follows the established synthetic routes for empagliflozin, with modifications to introduce deuterated carbon atoms . The process typically includes:
Empagliflozin-d4 retains the core structure of empagliflozin but features four deuterium atoms replacing hydrogen atoms at specific positions in the molecule. The structural representation can be summarized as follows:
The compound exhibits a complex three-dimensional structure that can be analyzed using various computational methods to predict its behavior in biological systems.
Empagliflozin-d4 participates in similar chemical reactions as its non-deuterated counterpart due to its analogous functional groups. Key reactions include:
Empagliflozin-d4 functions by inhibiting the sodium-glucose cotransporter 2, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter:
Empagliflozin-d4 serves several scientific purposes:
CAS No.:
CAS No.:
CAS No.: 54123-15-8
CAS No.: